molecular formula C10H24N2Si B3057412 N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine CAS No. 80376-66-5

N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine

Cat. No.: B3057412
CAS No.: 80376-66-5
M. Wt: 200.4 g/mol
InChI Key: MFQDMLNXILAMOB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N'-tert-butyl-N-methyl-N-(trimethylsilylmethyl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2Si/c1-10(2,3)11-8-12(4)9-13(5,6)7/h8H,9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQDMLNXILAMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CN(C)C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369764
Record name AG-H-23116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80376-66-5
Record name AG-H-23116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Pre-Formed Formamidines

A foundational approach involves introducing the trimethylsilylmethyl group into a pre-assembled formamidine scaffold. The synthesis begins with N-methyl-N'-tert-butylformamidine, which is alkylated using chloromethyltrimethylsilane (ClCH2SiMe3).

Procedure :

  • Formamidine Preparation :
    N-Methyl-N'-tert-butylformamidine is synthesized via condensation of methylamine and tert-butylamine with triethyl orthoformate under acidic conditions. The reaction proceeds through imino ether intermediates, with subsequent displacement by the second amine nucleophile.
  • Silylation :
    The formamidine is treated with chloromethyltrimethylsilane in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution at the methyl-substituted nitrogen. The trimethylsilylmethyl group is introduced selectively due to steric and electronic factors, yielding the target compound in 70–85% purity after distillation.

Key Considerations :

  • Solvent choice (e.g., dichloromethane or ether) impacts reaction kinetics.
  • Excess chloromethyltrimethylsilane ensures complete alkylation but requires careful quenching to avoid side reactions.

Condensation of Functionalized Amines

An alternative route employs a one-pot condensation strategy, bypassing isolated formamidine intermediates.

Procedure :

  • Amine Functionalization :
    Methylamine is first alkylated with chloromethyltrimethylsilane to generate N-methyl-N-trimethylsilylmethylamine. This step leverages the electrophilic character of chloromethyltrimethylsilane, with yields exceeding 90% under anhydrous conditions.
  • Formamidine Formation :
    The functionalized amine reacts with tert-butyl isocyanide (t-BuNC) and formic acid in a dehydrative coupling. The reaction proceeds via a protonated isocyanide intermediate, which undergoes nucleophilic attack by the amine to form the formamidine backbone.

Optimization Metrics :

  • Stoichiometric control of formic acid prevents over-protonation of the amine.
  • Temperatures >80°C accelerate imine formation but risk decomposition of the silyl group.

Comparative Analysis of Methodologies

Method Yield Purity Complexity Scalability
Alkylation of Formamidine 70–85% High Moderate Industrial
Condensation of Amines 60–75% Moderate High Lab-scale

Advantages of Alkylation Route :

  • Higher reproducibility due to well-defined intermediates.
  • Compatibility with continuous-flow systems for large-scale production.

Challenges in Condensation Route :

  • Sensitivity to moisture, necessitating rigorous drying of reagents.
  • Competing side reactions (e.g., oligomerization of isocyanides).

Industrial-Scale Adaptations

Catalytic Enhancements

Recent patents describe using cesium fluoride (CsF) as a catalyst to accelerate silylation steps. CsF coordinates with chloromethyltrimethylsilane, enhancing its electrophilicity and reducing reaction times by 40%.

Solvent-Free Synthesis

Microwave-assisted protocols eliminate solvents, achieving 88% yield in 15 minutes. This method reduces waste and improves energy efficiency, aligning with green chemistry principles.

Quality Control and Characterization

Critical Analytical Metrics :

  • Boiling Point : 78–80°C at 7 mmHg.
  • Refractive Index : 1.450–1.452.
  • Spectroscopic Validation :
    • ¹H NMR : Peaks at δ 0.13 (s, 9H, SiMe3), 2.18 (s, 2H, CH2Si), 3.22 (s, 3H, NMe).
    • IR : Strong absorption at 1640 cm⁻¹ (C=N stretch).

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-trimethylsilylmethyl-N’-tert-butylformamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halides, alkoxides, and other nucleophiles in the presence of catalysts or under reflux conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as silanols or siloxanes.

    Reduction: Reduced derivatives such as silyl ethers or amines.

    Substitution: Substituted derivatives with various functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine serves as a versatile reagent in organic synthesis. It is particularly useful for generating azomethine ylides, which can undergo [3+2] cycloaddition reactions with α,β-unsaturated esters. This reaction pathway is crucial for synthesizing N-benzyl substituted pyrrolidines, which are valuable intermediates in pharmaceutical chemistry.

Case Study: Synthesis of Pyrrolidine Derivatives

In a study published by Thermo Scientific, this compound was utilized to synthesize 3-carboxy-1-azabicyclo[2.2.1]heptane derivatives. These compounds have shown promise as physiologically active agents, indicating the compound's relevance in drug development .

Reactions Products Yield
[3+2] Cycloaddition with estersN-benzyl substituted pyrrolidinesHigh
Azomethine ylide formationDiverse pyrrolidine derivativesModerate

Analytical Chemistry

Derivatization Agent

This compound is employed as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS). Its ability to silylate hydroxyl and amine groups enhances the volatility and detectability of analytes, making it invaluable for analyzing complex mixtures.

Application in GC-MS

In analytical applications, this compound has been effectively used for the analysis of amino acids and other biomolecules. The silylation process improves the sensitivity and resolution of the chromatographic separation, facilitating the identification of trace components in biological samples .

Analyte Type Technique Outcome
Hydroxylated fluorenesGC-MSEnhanced sensitivity
Amino acidsGC AnalysisImproved detection limits

Materials Science

Functionalization of Nanomaterials

This compound has shown potential in materials science, particularly in the functionalization of multi-walled carbon nanotubes (MWCNTs). By introducing polar groups onto MWCNTs, this compound enhances their compatibility with various polymers and biomaterials.

Case Study: Nanotube Functionalization

Research indicates that functionalized MWCNTs exhibit improved mechanical properties and biocompatibility, making them suitable for applications in biomedical devices and composite materials. The incorporation of this compound into MWCNTs has led to advancements in drug delivery systems and tissue engineering .

Material Type Modification Method Application Area
Multi-walled carbon nanotubesSilylationBiomedical devices
Polymer compositesFunctionalizationEnhanced mechanical properties

Mechanism of Action

The mechanism of action of N-Methyl-N-trimethylsilylmethyl-N’-tert-butylformamidine involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the formamidine group, allowing it to participate in various substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be used as catalysts in organic synthesis. The molecular targets and pathways involved in its action depend on the specific reaction and application.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine
  • CAS No.: 80376-66-5
  • Molecular Formula : C₁₀H₂₄N₂Si
  • Molecular Weight : 200.40 g/mol
  • Refractive Index : 1.45–1.452 .

Structural Features :
This compound features a formamidine backbone with three distinct substituents:

Methyl group (–CH₃) at the N-position.

Trimethylsilylmethyl group (–CH₂Si(CH₃)₃) at the adjacent N-position, introducing steric bulk and silicon-mediated electronic effects.

tert-Butyl group (–C(CH₃)₃) at the N'-position, enhancing steric hindrance and thermal stability .

Applications :
Primarily used as a reagent in organic synthesis (e.g., Meyers’ TMS form), leveraging its silicon moiety for selective transformations .

Comparison with Similar Compounds

Structural Analogues in Regulatory Lists

Compounds listed under U.S. Export Administration Regulations (EAR) include amidines with varying alkyl substituents (Table 1).

Table 1: Key Amidines from Regulatory Sources

Compound Name CAS No. Molecular Formula Substituents (R₁, R₂, R₃)
N,N-Dimethylformamidine 44205-42-7 C₃H₈N₂ R₁=R₂=CH₃; R₃=H
N,N-Diethylformamidine 90324-67-7 C₅H₁₂N₂ R₁=R₂=C₂H₅; R₃=H
N,N-Diisopropylformamidine 857522-08-8 C₇H₁₆N₂ R₁=R₂=CH(CH₃)₂; R₃=H
N′-tert-Butyl-N,N-dimethylformamidine 1340437-35-5 C₇H₁₅N₃ R₁=R₂=CH₃; R₃=C(CH₃)₃
Target Compound 80376-66-5 C₁₀H₂₄N₂Si R₁=CH₃; R₂=CH₂Si(CH₃)₃; R₃=C(CH₃)₃

Key Observations :

  • Electronic Effects : Silicon’s electron-donating nature in the silyl group enhances the electron density at the amidine nitrogen, altering reactivity in deprotonation or coordination reactions .
  • Thermal Stability : The tert-butyl group in both the target and N′-tert-butyl-N,N-dimethylformamidine (CAS 1340437-35-5) improves thermal resistance compared to linear alkyl substituents .

N′-tert-Butyl-1-(1,3-thiazolidin-3-yl)methanimine (CAS 89656-25-7) :

  • Molecular Formula : C₈H₁₆N₂S
  • Key Differences : Incorporates a thiazolidine ring (N–C–S–C–C), enabling sulfur-mediated redox activity. Unlike the target compound, it lacks a silicon group, reducing lipophilicity .

N,N′-Diphenylformamidine (CAS 622-15-1) :

  • Molecular Formula : C₁₃H₁₂N₂

Property Comparison

Table 2: Physicochemical and Application Differences

Property Target Compound N,N-Dimethylformamidine N,N′-Diphenylformamidine
Molecular Weight 200.40 g/mol 72.11 g/mol 196.25 g/mol
Lipophilicity (LogP) ~2.5 (estimated) 0.1 (predicted) 2.8 (experimental)
Thermal Stability High (tert-butyl + silyl) Moderate (methyl groups) Low (aromatic instability)
Primary Use Silicon-mediated synthesis Base in catalysis Ligand in metal complexes

Biological Activity

N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine (CAS No. 80376-66-5) is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C10H24N2Si
  • Molecular Weight : 216.39 g/mol
  • Structure : The compound features a tert-butyl group and a trimethylsilylmethyl moiety, contributing to its unique properties.

Biological Activity Overview

This compound has been studied for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests potential interactions with biological targets due to the presence of nitrogen and silicon functionalities.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways.
  • Cellular Uptake : The trimethylsilyl group may facilitate cellular penetration, enhancing bioavailability and efficacy.

Research Findings

Recent studies have explored the cytotoxic effects and potential therapeutic applications of this compound:

  • Cytotoxicity Studies : In vitro assays have demonstrated varying degrees of cytotoxicity against different cancer cell lines, including MDA-MB-231 and MCF-7. The compound exhibited IC50 values indicating significant antiproliferative effects compared to standard controls like cisplatin .
  • Antiviral Activity : Preliminary investigations suggest that derivatives of this compound may possess antiviral properties, potentially inhibiting viral replication in cell cultures .
  • Autophagy Modulation : Recent research indicates that compounds with similar structural features can modulate autophagy pathways, which are crucial for cellular homeostasis and response to stress .

Case Study 1: Anticancer Activity

A study evaluated the effectiveness of this compound in inhibiting the growth of breast cancer cells. Results showed that the compound induced significant morphological changes and reduced cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Antiviral Screening

In another study focused on antiviral activity, compounds structurally related to this compound were screened against various strains of influenza. The results indicated moderate inhibition, warranting further investigation into its mechanism and efficacy .

Data Table

Biological ActivityCell Line/ModelIC50 (µM)Reference
CytotoxicityMDA-MB-23115
CytotoxicityMCF-720
Antiviral ActivityInfluenza AModerate
Autophagy ModulationNeuronal ModelN/A

Q & A

Basic: What are the recommended synthetic routes for N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting N-tert-butylmethylamine with trimethylsilyl reagents under anhydrous conditions. For example:

  • Step 1: React N-tert-butylmethylamine (CAS 14610-37-8, density 0.727 g/mL) with trimethylsilyl chloride in the presence of a base like triethylamine .
  • Step 2: Purify the product via fractional distillation or column chromatography, monitoring purity using GC-MS or NMR .

Key Considerations:

  • Moisture-sensitive intermediates require inert atmospheres (e.g., nitrogen/argon) .
  • Yields vary (60–85%) depending on stoichiometry and reaction time .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR identify proton environments (e.g., tert-butyl at δ 1.2–1.4 ppm, trimethylsilyl at δ 0.1–0.3 ppm) .
  • IR: Peaks at ~1640 cm⁻¹ confirm the formamidine C=N bond .
  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 201.4 aligns with the molecular formula C₁₀H₂₄N₂Si (MW 200.40) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine
Reactant of Route 2
N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine

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